Cerium(III) carbonate

説明

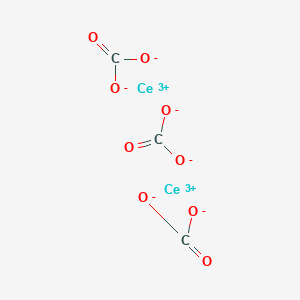

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

cerium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLITDDQOMIBFS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2(CO3)3, C3Ce2O9 | |

| Record name | Cerium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041758 | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-01-9, 14623-75-7 | |

| Record name | Cerous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT48UBF1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cerium(III) Carbonate for Researchers and Drug Development Professionals

Introduction: Cerium(III) carbonate (Ce₂(CO₃)₃) and its hydrated and basic forms are crucial precursors in the synthesis of cerium-based materials, which have garnered significant interest in catalysis, ceramics, and increasingly, in biomedical applications due to their unique redox properties. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail various synthesis protocols, present quantitative data for comparative analysis, and offer visual workflows to elucidate the experimental processes.

Synthesis Methodologies

The primary routes for synthesizing this compound can be broadly categorized into precipitation, hydrothermal, and room-temperature synthesis methods. Each method offers distinct advantages concerning particle size control, morphology, and scalability.

Precipitation Methods

Precipitation is a widely employed technique for the synthesis of this compound due to its simplicity and scalability. This method involves the reaction of a soluble cerium(III) salt with a carbonate source, leading to the precipitation of the insoluble cerium carbonate. Common precipitating agents include urea (B33335), ammonium (B1175870) carbonate, and sodium carbonate.

1.1.1. Homogeneous Precipitation with Urea:

This method relies on the slow, temperature-controlled decomposition of urea in an aqueous solution to provide a gradual and uniform release of carbonate and hydroxide (B78521) ions. This slow release facilitates controlled nucleation and growth of cerium carbonate particles, often resulting in well-defined morphologies. The decomposition of urea is temperature-dependent, making temperature a critical parameter for controlling the reaction rate.[1][2][3][4]

1.1.2. Direct Precipitation with Ammonium Carbonate or Sodium Carbonate:

In this approach, a solution of ammonium carbonate or sodium carbonate is directly added to a cerium(III) salt solution, causing the rapid precipitation of cerium carbonate. While this method is straightforward, controlling the particle size and morphology can be more challenging compared to the homogeneous precipitation method. The pH of the reaction medium is a crucial factor influencing the coprecipitation of impurities.[5][6][7]

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can produce highly crystalline and well-dispersed cerium carbonate powders in a shorter reaction time compared to conventional precipitation methods.[8][9][10] The concentration of the reactants, particularly urea, has been shown to significantly influence the morphology of the resulting particles.[8][10]

Room-Temperature Synthesis using 1,1'-Carbonyldiimidazole (B1668759) (CDI) and Imidazole (B134444)

A more recent and facile approach involves the use of 1,1'-carbonyldiimidazole (CDI) and imidazole in a non-aqueous solvent like acetone (B3395972) at room temperature.[1][2][3][4][11] In this method, CDI decomposes to provide a source of carbonate ions, while imidazole acts as a weak base. The reaction is rapid and avoids the need for heating, making it an energy-efficient alternative.[1][2][3][4][11] The particle size and morphology can be controlled by adjusting the amounts of CDI, imidazole, and water in the reaction mixture.[1][3][11]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the different synthesis methods, allowing for a direct comparison of reaction conditions and outcomes.

Table 1: Precipitation Synthesis Methods

| Parameter | Homogeneous Precipitation (Urea) | Direct Precipitation (Ammonium Bicarbonate) |

| Cerium Precursor | Cerium(III) Nitrate (B79036) Hexahydrate | Cerous Nitrate |

| Precursor Concentration | 0.01 - 0.06 M | 0.2 M |

| Precipitant | Urea | Ammonium Bicarbonate |

| Precipitant Concentration | 0.5 - 2.0 M | 0.5 M |

| Temperature | 90 ± 2 °C | Not specified (assumed room temperature) |

| Reaction Time | > 2 hours | > 1 hour |

| pH | Final pH ~7 | Not specified |

| Particle Size | Clusters of needle-like particles | Flower-like aggregates (~10 µm) |

| Yield | Not specified | Not specified |

| Reference | [5] | [5] |

Table 2: Hydrothermal Synthesis Method

| Parameter | Hydrothermal Synthesis with Urea |

| Cerium Precursor | Cerium(III) Nitrate Hexahydrate |

| Precursor Concentration | 0.05 M |

| Precipitant | Urea |

| Precipitant Concentration | 0.05, 0.1, 0.3, 1.0 M |

| Temperature | 160 °C |

| Reaction Time | 1 hour |

| pH (after reaction) | ~5.5 - 8.5 (increases with urea conc.) |

| Particle Size | 3-4 µm (0.05 M urea) to prismatic (1.0 M urea) |

| Yield | ~95% at 1 M urea |

| Reference | [8][10] |

Table 3: Room-Temperature Synthesis Method

| Parameter | Room-Temperature Synthesis (CDI and Imidazole) |

| Cerium Precursor | Cerium(III) Nitrate Hexahydrate |

| Precursor Concentration | 1 mmol in acetone |

| Precipitant | 1,1'-Carbonyldiimidazole (CDI) and Imidazole |

| Precipitant Concentration | Varied (e.g., 1 mmol CDI, 2-6 mmol imidazole) |

| Temperature | Room Temperature |

| Reaction Time | ~3 hours |

| pH | Not specified |

| Particle Size | 180 nm to 13 µm (controllable) |

| Yield | High (10.6 times higher than without CDI) |

| Reference | [1][11] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis experiments cited in this guide.

Protocol for Homogeneous Precipitation with Urea

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized water

Procedure:

-

Dissolve 30 g of Ce(NO₃)₃·6H₂O in deionized water.

-

Acidify the solution with 10 mL of concentrated nitric acid.

-

Dilute the solution to a final volume of 4 L with distilled water.

-

Add 150 g of urea in several portions to the solution.

-

Heat the mixture to 90 ± 2 °C under constant stirring until the pH reaches 7 and a white precipitate forms.

-

Continue stirring for an additional 2 hours.

-

Allow the mixture to stand overnight.

-

Decant the supernatant, filter the precipitate, and dry it at 105 °C.[5]

Protocol for Hydrothermal Synthesis

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Prepare a 0.05 M solution of cerium(III) nitrate hexahydrate in deionized water.

-

Prepare separate urea solutions with concentrations of 0.05 M, 0.1 M, 0.3 M, and 1.0 M in deionized water.

-

Mix the cerium nitrate solution with one of the urea solutions.

-

Transfer the mixed solution into a Teflon-lined autoclave apparatus.

-

Heat the autoclave to 160 °C and maintain for 1 hour with mechanical stirring (200 rpm).

-

Cool the reactor to ambient temperature.

-

Wash the resulting precipitate repeatedly with distilled water and alcohol.[8][10]

Protocol for Room-Temperature Synthesis with CDI and Imidazole

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole

-

Acetone

-

Deionized water

Procedure for CeCb Nanosaucers:

-

Prepare a reaction mixture containing 1 mmol of cerium nitrate hexahydrate and 1 mmol of CDI in acetone.

-

Add 2, 4, or 6 mmol of imidazole to the reaction mixture.

-

For macaron-shaped microparticles, add 1000 µL of deionized water to the above mixture.

-

Mix for 3 hours at room temperature.

-

Centrifuge the resulting precipitate.

-

Wash the precipitate four times with deionized water.

-

Dry the final product at 60 °C for 12 hours in air.[1]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1'-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1â²-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - ACS Omega - Figshare [acs.figshare.com]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Cerium(III) Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of cerium(III) carbonate. It covers its structural, thermal, and solubility characteristics, with a focus on data relevant to scientific research and its application as a precursor material in various fields, including the development of advanced materials for biomedical use.

Chemical and Physical Properties

This compound is an inorganic salt of cerium in its +3 oxidation state. It typically exists as a hydrated salt, with the octahydrate (Ce₂(CO₃)₃·8H₂O) being a common form. It is a white or off-white crystalline powder.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Ce₂(CO₃)₃ |

| Molecular Weight (Anhydrous) | 460.26 g/mol |

| Molecular Weight (Octahydrate) | 604.38 g/mol |

| Appearance | White to off-white powder |

| Density (Anhydrous) | 4.83 g/cm³ |

| Solubility in Water | Very slightly soluble; reported Ksp ~5.9 x 10⁻¹³ |

| Solubility in Other Solvents | Soluble in strong mineral acids (with effervescence) |

Crystal Structure

The crystal structure of this compound hydrates has been a subject of study. The anhydrous form is less common. The hydrated forms, such as Ce₂(CO₃)₃·8H₂O, have been characterized. For instance, this compound octahydrate has been reported to have an orthorhombic crystal system.

Table 2: Crystallographic Data for this compound Hydrate (B1144303)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcen |

| Lattice Constants | a = 6.94 Å, b = 9.28 Å, c = 12.16 Å |

Thermal Decomposition

The thermal decomposition of hydrated this compound is a multi-step process that ultimately yields cerium(IV) oxide (CeO₂), a technologically significant material. The process involves dehydration followed by the decomposition of the anhydrous carbonate through an intermediate oxycarbonate phase.

Table 3: Thermal Decomposition Stages of this compound Hydrate (Typical)

| Temperature Range (°C) | Process | Mass Loss | Product |

| ~80 - 250 °C | Dehydration | Loss of water molecules | Anhydrous Ce₂(CO₃)₃ |

| ~280 - 400 °C | Initial Carbonate Decomposition | Loss of CO and CO₂ | Cerium(III) oxycarbonate (e.g., Ce₂O(CO₃)₂) |

| ~400 - 600 °C | Final Decomposition and Oxidation | Loss of CO₂ | Cerium(IV) oxide (CeO₂) |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

The overall decomposition reaction can be summarized as: 2 Ce₂(CO₃)₃·8H₂O(s) + O₂(g) → 4 CeO₂(s) + 6 CO₂(g) + 16 H₂O(g)

Below is a diagram illustrating the logical pathway of the thermal decomposition process.

Caption: Thermal decomposition pathway of hydrated this compound.

Experimental Protocols

This protocol describes a common laboratory-scale method for synthesizing this compound.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of the cerium(III) salt in deionized water.

-

Prepare a 0.15 M solution of the carbonate salt in deionized water. A slight excess of carbonate ensures complete precipitation.

-

-

Precipitation:

-

Slowly add the cerium(III) salt solution to the vigorously stirring carbonate solution at room temperature.

-

A white precipitate of this compound hydrate will form immediately.

-

-

Aging:

-

Continue stirring the suspension for 1-2 hours to allow the precipitate to age, which can improve its filterability and crystallinity.

-

-

Washing:

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and by-products.

-

-

Drying:

-

Dry the collected solid in a drying oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the hydrated this compound powder.

-

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Objective: To determine the thermal decomposition profile and stoichiometry of the hydrated salt.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the this compound powder into an alumina (B75360) or platinum TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidizing gas (e.g., air or synthetic air) at a constant flow rate (e.g., 20-50 mL/min). Air is typically used to facilitate the oxidation to CeO₂.

-

-

Thermal Program:

-

Heat the sample from room temperature to approximately 800-1000 °C.

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct steps corresponding to the mass losses during dehydration and decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rate for each step.

-

Relevance in Drug Development and Research

While this compound itself is not a therapeutic agent, it is a critical precursor for the synthesis of cerium oxide nanoparticles (nanoceria, CeO₂). Nanoceria has garnered significant attention in the biomedical field due to its unique redox properties, acting as a regenerative antioxidant.

Applications of Nanoceria Derived from this compound:

-

Antioxidant Therapy: Nanoceria can scavenge reactive oxygen species (ROS), which are implicated in a wide range of diseases, including inflammatory conditions and neurodegenerative disorders.

-

Drug Delivery: The high surface area of nanoceria allows for the loading and targeted delivery of various therapeutic agents.

-

Enzyme Mimics: It exhibits catalase and superoxide (B77818) dismutase mimetic activities, helping to protect cells from oxidative stress.

The synthesis of nanoceria often involves the controlled thermal decomposition (calcination) of a this compound precursor. The properties of the final nanoceria (e.g., particle size, surface area, and defect concentration) are highly dependent on the characteristics of the initial carbonate and the calcination conditions. Therefore, a thorough understanding and control of the physicochemical properties of this compound are paramount for producing high-quality, functional nanomaterials for drug development and other biomedical applications.

Unraveling the Crystal Architecture of Cerium(III) Carbonates: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structures of cerium(III) carbonate compounds, targeting researchers, scientists, and professionals in drug development and materials science. This document outlines the crystallographic parameters of known phases, details experimental protocols for their synthesis and analysis, and presents visual workflows for clarity. While a pure anhydrous this compound (Ce₂(CO₃)₃) crystal structure is not documented in the Inorganic Crystal Structure Database (ICSD), this guide focuses on the well-characterized hydrated and hydroxide (B78521) forms, which are the prevalent species encountered in synthesis and commercial products.

Data Presentation: Crystallographic Parameters

The crystallographic data for the known phases of this compound are summarized below. Commercial 'this compound hydrate' is often a multiphasic mixture, primarily consisting of orthorhombic CeCO₃OH and cubic CeO₂.[1][2][3]

Table 1: Crystallographic Data for Orthorhombic this compound Hydroxide (CeCO₃OH)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmcn |

| a (Å) | 5.01019 (2) - 5.01416 (15) |

| b (Å) | 8.55011 (4) - 8.5569 (3) |

| c (Å) | 7.31940 (4) - 7.3252 (2) |

| V (ų) | ~314.29 |

| Z | 4 |

| Data Source | Synchrotron Powder X-ray Diffraction |

| ICSD Reference | Analogous to ancylite (ICSD 4242) |

Table 2: Fractional Atomic Coordinates for Orthorhombic CeCO₃OH [4]

| Atom | x | y | z |

| Ce1 | 0.25 | 0.33442 (4) | 0.64574 (6) |

| C1 | 0.75 | 0.1810 (8) | 0.8028 (8) |

| O1 | 0.75 | 0.3015 (6) | 0.7303 (7) |

| O2 | 0.5578 (5) | 0.1209 (3) | 0.8427 (4) |

| O3 (OH) | 0.25 | 0.0309 (5) | 0.5898 (7) |

Table 3: Crystallographic Data for Other this compound Phases

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | ICSD Reference |

| Ce₂(CO₃)₃·8H₂O | Orthorhombic | - | - | - | - | 410859 |

| CeCO₃OH | Hexagonal | P-6 | ~7.238 | ~7.238 | ~9.960 | 238537 |

Experimental Protocols

The synthesis and structural characterization of this compound compounds are pivotal for obtaining phase-pure materials and understanding their properties. The following protocols are representative of the methodologies cited in the literature.

Hydrothermal Synthesis of Orthorhombic CeCO₃OH

This method yields crystalline this compound hydroxide.

-

Precursor Preparation : Prepare an aqueous solution of a cerium(III) salt, such as cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O). A separate aqueous solution of a carbonate source, typically urea (B33335) (CO(NH₂)₂), is also prepared.[5][6]

-

Mixing : The solutions are mixed in a Teflon-lined stainless steel autoclave. The concentration of urea is a critical parameter that influences the morphology and particle size of the resulting powder.[5]

-

Hydrothermal Reaction : The autoclave is sealed and heated to a temperature between 120°C and 180°C for a duration of several hours.[6] During this process, the urea decomposes to generate carbonate and hydroxide ions in situ, leading to the precipitation of CeCO₃OH.

-

Product Recovery : After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.

Synchrotron Powder X-ray Diffraction (PXRD) Analysis

High-resolution structural data is obtained using synchrotron radiation.

-

Sample Preparation : A small amount of the synthesized this compound powder is loaded into a Kapton capillary.[2]

-

Data Collection : The capillary is mounted on a diffractometer at a synchrotron source. A monochromatic X-ray beam is used, and the diffraction pattern is collected by a detector as a function of the scattering angle (2θ).

-

Rietveld Refinement : The collected diffraction data is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. The refinement process adjusts structural parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the observed and calculated patterns. This allows for the precise determination of the crystal structure of the phases present in the sample.

Visualizations

The following diagrams illustrate key workflows in the study of this compound crystal structures.

References

The Thermal Decomposition of Cerium(III) Carbonate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cerium(III) carbonate hydrate (B1144303) (Ce₂(CO₃)₃·nH₂O), a critical precursor material in the synthesis of ceria (CeO₂) nanoparticles. The unique properties of ceria, including its catalytic activity and oxygen storage capacity, make it a material of significant interest in various fields, including drug development and delivery. Understanding the thermal behavior of its carbonate precursor is paramount for controlling the morphology, particle size, and reactivity of the final cerium oxide product.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound hydrate is a multi-step process involving dehydration, decarboxylation, and oxidation. The exact nature and temperature of these transformations are influenced by factors such as the degree of hydration, the surrounding atmosphere, and the heating rate.

In an oxidizing atmosphere, such as air, the decomposition of pure this compound hydrate generally proceeds in two principal stages, ultimately yielding cerium(IV) oxide (CeO₂), water (H₂O), and carbon dioxide (CO₂).[1] Under inert or reducing atmospheres, the second decomposition step is shifted to higher temperatures and can be further divided, potentially leading to the formation of non-stoichiometric cerium oxide (CeO₂-x), carbon monoxide (CO), and even elemental carbon.[1]

The overall reaction in an oxidizing atmosphere can be summarized as follows:

Ce₂(CO₃)₃·nH₂O(s) + ½O₂(g) → 2CeO₂(s) + 3CO₂(g) + nH₂O(g)

The decomposition process involves the formation of several intermediate species, including anhydrous this compound and cerium oxycarbonates. One study identified the formation of a solid solution based on CeO₂ after the removal of the first CO₂ molecule.[2][3]

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to elucidate the stages of decomposition. The following tables summarize quantitative data gathered from various studies on the thermal decomposition of this compound hydrate and related compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Reference |

| Dehydration | 160 - 170 | Variable (depends on n) | H₂O | [2][3] |

| Decarboxylation (Step 1) | 250 - 280 | ~10% (for n=3) | CO₂ | [2][3] |

| Decarboxylation (Step 2) & Oxidation | > 280 | ~20% (for n=3) | CO₂, CO (in inert atm.) | [1][2][3] |

Table 1: Decomposition Stages of this compound Trihydrate (Ce₂(CO₃)₃·3H₂O)

| Compound | Decomposition Step | Peak Temperature (°C) | Enthalpy/Activation Energy | Gaseous Products | Reference |

| Cerium Oxycarbonate | Dehydration (adsorbed water) | 58 | - | H₂O | |

| Dehydration (crystal water) | 200 | 59.48 kJ/mol (Ea) | H₂O | ||

| Decarboxylation | 235 | 82.33 kJ/mol (Ea) | CO₂ | ||

| This compound Trihydrate | Total Decomposition (at 800°C) | - | 228 kJ/mol CeO₂ (Total Energy) | CO₂, H₂O | [2][3] |

Table 2: Thermal Data for Cerium Carbonates

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. The following sections outline typical protocols for the key analytical techniques used to study the thermal decomposition of this compound hydrate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with each decomposition step and to measure the heat flow associated with these transitions.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is often used.

Methodology:

-

Sample Preparation: A small amount of the this compound hydrate powder (typically 5-15 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. Common heating rates range from 5 to 20 °C/min.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing air or nitrogen, at a specified flow rate (e.g., 50-100 mL/min).

-

Data Acquisition: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and to quantify the percentage mass loss for each step. The DSC curve (heat flow vs. temperature) reveals whether the transitions are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage is ideal for in-situ studies. Alternatively, samples can be heated to specific temperatures in a furnace, quenched, and then analyzed at room temperature.

Methodology:

-

Sample Preparation: A thin layer of the powdered sample is placed on a sample holder. For ex-situ analysis, the this compound hydrate is heated in a furnace to the desired temperature under a controlled atmosphere and then cooled to room temperature before analysis.

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Scan Range: The diffraction pattern is recorded over a 2θ range that covers the expected peaks of the initial, intermediate, and final products (e.g., 10-80°).

-

Scan Speed: A typical scan speed is 2°/min.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and microstructure of the solid products at different decomposition temperatures.

Instrumentation: A scanning electron microscope.

Methodology:

-

Sample Preparation:

-

The thermally treated powder is mounted onto an SEM stub using conductive double-sided carbon tape.

-

To prevent charging effects and improve image quality, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

-

-

Imaging:

-

The stub is placed in the SEM chamber.

-

The sample is imaged at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle morphology and surface features.

-

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its characterization.

Caption: Thermal Decomposition Pathway of this compound Hydrate.

Caption: Experimental Workflow for Characterization.

References

Solubility Profile of Cerium(III) Carbonate: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of Cerium(III) Carbonate in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

This compound (Ce₂(CO₃)₃), a white to off-white powder, is a key precursor in the synthesis of various cerium compounds and materials. Its utility in diverse applications, including catalysis, glass manufacturing, and pharmaceuticals, necessitates a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent. While it is sparingly soluble in water, its solubility is significantly enhanced in acidic solutions and in the presence of complexing agents. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | 20 | 0.00259 g/L | Sparingly soluble under standard conditions. |

| Dilute Mineral Acids (e.g., HCl, HNO₃, H₂SO₄) | Ambient | Soluble | Dissolution occurs via a chemical reaction where the carbonate anion is protonated, leading to the formation of carbonic acid which subsequently decomposes to carbon dioxide and water. This shifts the equilibrium towards the dissolution of the cerium(III) salt.[1][2][3][4][5][6][7][8][9] The overall reaction can be represented as: Ce₂(CO₃)₃(s) + 6H⁺(aq) → 2Ce³⁺(aq) + 3H₂O(l) + 3CO₂(g). |

| Organic Solvents | |||

| Acetone | Ambient | Insoluble | This compound exhibits poor solubility in non-polar or weakly polar organic solvents.[10] |

| Ethanol | Ambient | Insoluble | |

| Methanol | Ambient | Insoluble | |

| Aqueous Solutions of Complexing Agents | |||

| EDTA (Ethylenediaminetetraacetic acid) | Ambient | Soluble | The formation of stable water-soluble cerium(III)-EDTA complexes significantly increases the solubility of this compound. The stability of these complexes is pH-dependent. |

| Citrate (B86180) | Ambient | Soluble | Similar to EDTA, citrate ions form soluble complexes with cerium(III) ions, thereby promoting the dissolution of this compound. |

| Aqueous Solutions of Alkali Metal or Ammonium (B1175870) Carbonates | Ambient | Increased Solubility | The solubility of rare earth carbonates, including this compound, is known to increase in the presence of excess carbonate ions from soluble salts like sodium carbonate or ammonium carbonate. This is attributed to the formation of soluble carbonate complexes or double salts. |

Experimental Protocols for Solubility Determination

The accurate determination of the solubility of a sparingly soluble salt like this compound requires a well-defined experimental protocol. The following is a generalized methodology that can be adapted for specific solvent systems.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, specific acid solution, organic solvent)

-

Constant temperature water bath or shaker incubator

-

Thermostatically controlled environment

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

-

Analytical instrument for cerium concentration determination (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or UV-Vis Spectrophotometer)

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time intervals until the concentration of dissolved this compound remains constant.

-

Phase Separation: Once equilibrium is established, the solid and liquid phases must be carefully separated. This is a critical step to avoid including any undissolved solid in the sample for analysis. Filtration using a fine-pore membrane filter (e.g., 0.22 µm) is a common method. To minimize temperature-induced changes in solubility, the filtration should be performed at the same temperature as the equilibration.

-

Sample Preparation: A precise volume of the clear filtrate (the saturated solution) is carefully transferred to a volumetric flask and diluted as necessary with the appropriate solvent to bring the cerium concentration within the optimal working range of the analytical instrument.

-

Quantitative Analysis: The concentration of cerium in the diluted solution is determined using a calibrated analytical technique.

-

ICP-MS or AAS: These are highly sensitive methods for determining the concentration of metal ions. A calibration curve should be prepared using standard solutions of known cerium concentrations.

-

UV-Vis Spectrophotometry: This method can be used if a suitable chromogenic agent that forms a colored complex with cerium(III) is employed. A calibration curve based on the absorbance of standard solutions is required.

-

-

Calculation of Solubility: The solubility of this compound is calculated from the measured concentration of cerium in the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or ppm.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This in-depth guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform detailed solubility studies under the precise conditions of interest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. dl.icdst.org [dl.icdst.org]

- 9. This compound hydrate CAS#: 54451-25-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Basic Cerium Carbonate: Formula, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental chemical and structural characteristics of basic cerium carbonate. It is intended to serve as a comprehensive resource, detailing its chemical formula, crystal structure, and common synthesis methodologies. The information is presented to support research and development activities where cerium compounds are utilized.

Chemical Formula and Nomenclature

Basic cerium carbonate is not a single, uniquely defined compound but rather a family of related substances. The most common forms encountered in research and industrial applications are hydrated cerium(III) carbonate and this compound hydroxide (B78521).

The general chemical formula for hydrated this compound is Ce₂(CO₃)₃·xH₂O . The degree of hydration (x) can vary, with the octahydrate, Ce₂(CO₃)₃·8H₂O, being a well-documented form.[1][2]

Another prevalent form is this compound hydroxide, with the chemical formula CeCO₃OH .[1][2][3] This compound incorporates hydroxide ions into its structure and is often produced through hydrothermal synthesis or precipitation in aqueous solutions.[3][4][5] Commercially available "cerium carbonate" is often a mixture of these hydrated and basic forms.[1][2]

Crystal Structure

The crystal structure of basic cerium carbonate is dependent on the specific composition and the method of preparation. The two most commonly reported polymorphs are orthorhombic and hexagonal.

Orthorhombic is the more frequently synthesized crystal structure under standard precipitation conditions.[6] In particular, this compound hydroxide (CeCO₃OH) typically crystallizes in an orthorhombic system.[1][2][3]

Hexagonal cerium carbonate can be prepared, often requiring high-temperature, high-pressure hydrothermal synthesis.[6]

The crystallographic data for the orthorhombic form of CeCO₃OH has been determined through synchrotron powder X-ray diffraction, providing precise lattice parameters.[1][2]

Quantitative Structural Data

The following table summarizes the key crystallographic data for the orthorhombic structure of this compound hydroxide (CeCO₃OH).

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Pmcn | [1][2] |

| Lattice Constant (a) | 5.01019 (2) Å | [1][2] |

| Lattice Constant (b) | 8.55011 (4) Å | [1][2] |

| Lattice Constant (c) | 7.31940 (4) Å | [1][2] |

Experimental Protocols: Synthesis of Basic Cerium Carbonate

The synthesis of basic cerium carbonate is most commonly achieved through precipitation from a solution of a cerium(III) salt with a carbonate source. The choice of precipitating agent and reaction conditions can influence the resulting phase and morphology of the product. Urea (B33335) is a widely used precipitant as its slow decomposition provides a homogeneous release of carbonate and hydroxide ions.[4][7]

Representative Protocol: Hydrothermal Synthesis of Orthorhombic CeCO₃OH

This protocol describes a typical hydrothermal method for synthesizing single-crystalline orthorhombic CeCO₃OH.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Polyvinyl alcohol (PVA) (optional, as a surfactant to control morphology)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific molar amount of cerium(III) nitrate hexahydrate in deionized water in a beaker.

-

In a separate beaker, dissolve a molar excess of urea in deionized water.

-

If used, dissolve a small amount of polyvinyl alcohol in the urea solution.

-

-

Mixing and Reaction:

-

Slowly add the cerium nitrate solution to the urea solution while stirring continuously.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

-

Hydrothermal Treatment:

-

Product Recovery and Purification:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water to remove any unreacted reagents and byproducts.

-

Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.

-

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships in the synthesis of different forms of basic cerium carbonate.

Caption: Synthesis pathways to different polymorphs of basic cerium carbonate.

Thermal Decomposition

Basic cerium carbonates are common precursors for the production of cerium oxide (CeO₂), a technologically important material. The thermal decomposition of basic cerium carbonate in an oxidizing atmosphere typically proceeds in multiple steps, involving dehydration followed by the decomposition of the carbonate and oxidation of Ce(III) to Ce(IV).[7][8][9] The decomposition of Ce(OH)CO₃ to CeO₂ is generally complete at temperatures around 300-500°C.[5]

Caption: Thermal decomposition of basic cerium carbonate to cerium oxide.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]

- 7. inderscienceonline.com [inderscienceonline.com]

- 8. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

Unveiling the Chemistry of Cerium Carbonates: A Technical Guide to Their Discovery, History, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, the most abundant of the rare earth elements, has a rich history intertwined with the development of modern chemistry. Since its discovery in 1803, its compounds have found diverse applications, from traditional uses in glass and ceramics to cutting-edge technologies in catalysis and medicine. Among its various compounds, cerium carbonates have emerged as crucial precursors for the synthesis of high-purity cerium oxides and other advanced materials. This technical guide provides a comprehensive overview of the discovery and history of cerium carbonate compounds, details their chemical and physical properties, and presents modern experimental protocols for their synthesis.

The Dawn of a New Element: The Discovery of Cerium

The journey to understanding cerium carbonate begins with the discovery of the element itself. In 1803, two independent research groups made a groundbreaking finding. Swedish chemist Jöns Jacob Berzelius and mine owner Wilhelm Hisinger, while analyzing a mineral from a mine in Bastnäs, Sweden, identified a new "earth" which they named "ceria"[1][2][3]. Almost simultaneously, German chemist Martin Heinrich Klaproth independently discovered the same new earth from a different mineral sample[1][2]. Berzelius named the new element cerium in honor of the recently discovered asteroid, Ceres[1][2][3].

Initially, what the early chemists had isolated was cerium oxide (ceria), not the pure metallic element. It was not until 1875 that William Hillebrand and Thomas Norton successfully isolated pure cerium metal by passing an electric current through molten cerium chloride[3].

Early Investigations and the Emergence of Cerium Carbonates

Following the discovery of cerium, the focus shifted to understanding its chemical properties and isolating its various compounds. The mid-19th century was a pivotal period in rare earth chemistry, largely dominated by the meticulous work of Swedish chemist Carl Gustaf Mosander, a student of Berzelius[1][4].

Starting in the 1820s, Mosander embarked on a two-decade-long investigation into the composition of ceria[5]. Through painstaking fractional crystallization and precipitation techniques, he demonstrated that the "ceria" discovered by his mentor was, in fact, a mixture of different metal oxides[4][5]. In 1839, he successfully isolated a new element from ceria, which he named lanthanum, from the Greek word "lanthanein," meaning "to lie hidden"[2][5]. A few years later, in 1841, he identified another component he called "didymium," Greek for "twin," due to its close association with lanthanum[4][5]. It was later discovered that didymium itself was a mixture of two other rare earth elements, praseodymium and neodymium.

While a definitive first synthesis of a pure, well-characterized cerium carbonate compound is not prominently documented as a singular event, it is during this period of intense investigation into the separation of rare earths that various cerium salts, including carbonates, would have been prepared and studied. The precipitation of carbonates by adding alkali metal carbonates or bicarbonates to solutions of rare earth salts was a common chemical practice for separation and analysis. These early methods laid the groundwork for the more controlled synthesis techniques developed later.

Caption: A timeline of the key discoveries leading to the isolation and understanding of cerium.

Cerium Carbonate Compounds: An Overview

Several distinct cerium carbonate compounds have been identified and characterized over time. These vary in their composition, structure, and properties. The most common forms include:

-

Cerium(III) Carbonate Hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O): This is a white to off-white powder that is insoluble in water but soluble in acids[6][7][8]. It exists as a hydrated complex, with the number of water molecules (x) varying.

-

Cerium Oxycarbonate Hydrate (Ce₂O(CO₃)₂·H₂O): This compound contains an oxide ion in its structure in addition to the carbonate ions.

-

Cerium Hydroxycarbonate (Ce(OH)CO₃): Also known as basic cerium carbonate, this compound is a common precursor in the synthesis of ceria nanoparticles.

The specific compound obtained during synthesis depends on the reaction conditions, such as pH, temperature, and the precursors used.

Quantitative Data of Cerium Carbonate Compounds

A summary of the key quantitative data for common cerium carbonate compounds is presented in the table below for easy comparison.

| Property | This compound (anhydrous) | This compound Hydrate | Cerium Hydroxycarbonate |

| Chemical Formula | Ce₂(CO₃)₃ | Ce₂(CO₃)₃·xH₂O | Ce(OH)CO₃ |

| Molecular Weight ( g/mol ) | 460.26 | 460.26 (anhydrous basis) | 201.13 |

| Appearance | White solid | White to off-white powder | White powder |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Solubility in Acids | Soluble | Soluble | Soluble |

| Thermal Decomposition | Decomposes to CeO₂ and CO₂ | Dehydrates then decomposes to CeO₂ and CO₂ | Dehydrates and decarbonylates to form CeO₂ |

Experimental Protocols for Synthesis

The synthesis of cerium carbonate compounds has evolved significantly from the early fractional precipitation methods. Modern techniques allow for precise control over the particle size, morphology, and purity of the final product. Below are detailed protocols for key synthesis methods.

Homogeneous Precipitation using Urea (B33335)

This method is widely used for the synthesis of cerium carbonate precursors for ceria nanoparticles. The slow hydrolysis of urea provides a gradual and uniform release of carbonate and hydroxide (B78521) ions, leading to the formation of well-defined particles.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Protocol:

-

Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.1 M).

-

Prepare an aqueous solution of urea (e.g., 1.0 M).

-

Mix the cerium nitrate solution and the urea solution in a desired molar ratio (e.g., 1:10 Ce:urea).

-

Heat the mixture to a temperature between 80°C and 100°C with constant stirring.

-

Maintain the temperature and stirring for a specified duration (e.g., 2-4 hours) to allow for the complete hydrolysis of urea and precipitation of cerium hydroxycarbonate.

-

Allow the solution to cool to room temperature.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the resulting cerium hydroxycarbonate powder in an oven at a low temperature (e.g., 60-80°C).

Caption: Workflow for the synthesis of cerium hydroxycarbonate via homogeneous precipitation with urea.

Precipitation with Ammonium (B1175870) Carbonate

This is a more direct precipitation method where the carbonate source is readily available.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

Protocol:

-

Prepare an aqueous solution of cerium(III) nitrate hexahydrate (e.g., 0.1 M).

-

Prepare an aqueous solution of ammonium carbonate (e.g., 0.5 M).

-

Slowly add the ammonium carbonate solution to the cerium nitrate solution under vigorous stirring.

-

A white precipitate of cerium carbonate hydrate will form immediately.

-

Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the product in an oven at a low temperature (e.g., 60-80°C).

Hydrothermal Synthesis

Hydrothermal methods involve carrying out the precipitation reaction in a sealed vessel at elevated temperatures and pressures. This can lead to the formation of highly crystalline materials with controlled morphologies.

Materials:

-

Cerium(III) salt (e.g., cerium nitrate or cerium chloride)

-

A carbonate source (e.g., urea, ammonium carbonate)

-

Deionized water

Protocol:

-

Prepare a solution containing the cerium salt and the carbonate source in deionized water.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined period (e.g., 12-24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration or centrifugation.

-

Wash the product with deionized water and ethanol.

-

Dry the final product in an oven.

Characterization of Cerium Carbonate Compounds

A variety of analytical techniques are employed to characterize the synthesized cerium carbonate compounds:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the compounds.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior and determine the water of hydration.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of carbonate and hydroxyl groups.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the synthesized powders.

-

Elemental Analysis: To confirm the elemental composition of the compounds.

Conclusion

The study of cerium carbonate compounds has a history that is deeply rooted in the discovery and separation of the rare earth elements. From the early precipitation methods used by pioneering chemists like Carl Gustaf Mosander to the sophisticated synthesis techniques of today, our understanding and control over these materials have advanced significantly. Cerium carbonates continue to be of great interest to the scientific community, not only for their role as precursors to technologically important materials like ceria but also for their own unique properties. This guide provides a foundational understanding for researchers and professionals working with these versatile compounds.

References

- 1. Carl Gustaf Mosander - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Cerium [pls.scienze.unipd.it]

- 4. Carl Gustaf Mosander Facts for Kids [kids.kiddle.co]

- 5. From Yttria to Promethium: The 200-Year Search for Rare Earth Elements · Tobia Cavalli [tobiacavalli.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to Cerium(III) Carbonate Hydrate (CAS: 54451-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(III) carbonate hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) is a key inorganic compound of the rare earth element cerium. This whitepaper provides an in-depth technical overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its significant applications, particularly as a precursor for advanced materials. The information is presented to support research and development activities in materials science, catalysis, and beyond.

Core Properties of this compound Hydrate

This compound hydrate is a white or slightly yellow powder, the appearance of which can vary with purity.[1] It is generally considered non-toxic, tasteless, and non-irritating.[2] The compound is stable under normal conditions and is insoluble in water but soluble in dilute mineral acids.[3][4]

Physicochemical Data

The following table summarizes the key quantitative data for this compound hydrate. Note that the degree of hydration (x) can vary, which may affect some physical properties.

| Property | Value | Reference(s) |

| CAS Number | 54451-25-1 | [5] |

| Molecular Formula | Ce₂(CO₃)₃·xH₂O | [5] |

| Molecular Weight (Anhydrous Basis) | 460.26 g/mol | [5] |

| Appearance | White or faintly yellow crystalline powder | [1] |

| Solubility in Water | Insoluble | [3][6] |

| Solubility in Acid | Soluble in dilute mineral acids | [3][4] |

| Melting Point | 848°C (Decomposes) | [1] |

Safety and Handling

This compound hydrate is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder.[5] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound hydrate are crucial for obtaining materials with desired properties. Below are protocols for its preparation via precipitation and a non-aqueous room-temperature method.

Synthesis by Aqueous Precipitation

This method involves the reaction of a soluble cerium(III) salt with a carbonate source in an aqueous solution to precipitate this compound hydrate.

Materials:

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

Procedure:

-

Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O: Dissolve 2.17 g of cerium(III) nitrate hexahydrate in 250 mL of distilled water.

-

Prepare a 0.03 M solution of K₂CO₃: Dissolve 1.036 g of potassium carbonate in 250 mL of distilled water.

-

Precipitation: In a beaker containing 100 mL of well-stirred distilled water, add the cerium nitrate and potassium carbonate solutions dropwise. It is important to maintain a constant pH of 6 during the precipitation process.

-

Washing: Collect the resulting white precipitate by filtration. Wash the precipitate repeatedly with distilled water until the filtrate is neutral.

-

Drying: Dry the washed precipitate at 60°C for 12 hours in air.

A visual representation of this experimental workflow is provided below.

Caption: Aqueous Precipitation Synthesis of this compound Hydrate.

Room-Temperature Synthesis in a Non-Aqueous Solvent

This facile method avoids heating and uses an organic solvent.[9]

Materials:

-

Cerium(III) nitrate hexahydrate

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetone

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve 1 mmol of cerium(III) nitrate hexahydrate in 25 mL of acetone.

-

Dissolve 4 mmol of CDI in 25 mL of acetone.

-

-

Mixing and Reaction: Mix the two solutions with vigorous stirring at room temperature.

-

Reaction Time: Continue stirring for 3 hours.

-

Isolation and Washing: Centrifuge the resulting precipitate and wash it four times with deionized water.

-

Drying: Dry the final product at 60°C for 12 hours in air.[9]

Key Applications

This compound hydrate is a versatile precursor for various advanced materials and has direct applications in several fields.

Precursor for Cerium Oxide (CeO₂) Catalysts

One of the primary applications of this compound is in the production of cerium oxide (CeO₂), a widely used catalyst and polishing agent.[1] The thermal decomposition of this compound yields ceria nanoparticles.

Experimental Protocol for CeO₂ Synthesis and Catalytic Testing:

-

Calcination: Calcine the synthesized this compound hydrate powder in air at 500°C for 2 hours to convert it to cerium oxide.[1]

-

Catalyst Testing (e.g., Oxidation of Benzyl (B1604629) Alcohol):

-

To a round-bottom flask, add 100 mg of the synthesized CeO₂ catalyst and 5 mL of acetonitrile (B52724) (solvent).

-

Add 1 mmol of benzyl alcohol.

-

Add 1.2 mmol of an oxidant (e.g., hydrogen peroxide).

-

Heat the mixture to 50-80°C with constant stirring.

-

Monitor the reaction progress using gas chromatography (GC).

-

After the reaction, cool the mixture, separate the catalyst by centrifugation, and analyze the product mixture with GC.

-

The workflow for this application is illustrated below.

Caption: Workflow for CeO₂ Catalyst Preparation and Testing.

Other Notable Applications

-

Wastewater Treatment: Cerium compounds, including those derived from the carbonate, are effective in removing contaminants like heavy metals and phosphates from industrial wastewater.[1][4]

-

Glass Manufacturing: It is used as a decolorizing agent in glass production and to impart UV-blocking properties.[4][10]

-

Luminescent Materials: Serves as a precursor in the synthesis of phosphors for lighting and display technologies.[1]

The logical relationship of this compound to its applications is depicted in the following diagram.

Caption: Key Application Areas of this compound Hydrate.

Conclusion

This compound hydrate is a compound of significant industrial and research interest due to its role as a versatile precursor for high-performance materials. Understanding its fundamental properties and having access to detailed synthesis protocols are essential for harnessing its full potential in catalysis, environmental remediation, and materials science. This guide provides a foundational resource for professionals working with this important rare earth compound.

References

- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Innovative Integrated Model of Industrial Wastewater Treatment with the Circular Use of Cerium Compounds as Multifunctional Coagulants: Comprehensive Assessment of the Process and Environmental and Economic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US7976810B2 - Method for preparing cerium carbonate powder - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Uniform titania-supported Ce(iii) carbonate cluster catalysts for degradation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aemree.com [aemree.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Anhydrous Cerium(III) Carbonate: A Comprehensive Technical Overview

Anhydrous cerium(III) carbonate, with the chemical formula Ce₂(CO₃)₃, is a salt formed from cerium(III) cations and carbonate anions. This white solid is a key precursor in the synthesis of various cerium compounds and finds applications in diverse fields, including materials science and catalysis. This technical guide provides an in-depth analysis of its properties, synthesis, and relevant experimental procedures for researchers, scientists, and drug development professionals.

Molecular Weight and Physicochemical Properties

The molecular weight and fundamental physicochemical properties of anhydrous this compound are summarized in the table below. These data are crucial for stoichiometric calculations in chemical reactions and for understanding the material's behavior in various experimental setups.

| Property | Value |

| Chemical Formula | Ce₂(CO₃)₃ |

| Molecular Weight | 460.26 g/mol [1][2][3] |

| Appearance | White solid[2] |

| Solubility in Water | Negligible[2] |

| Melting Point | 500 °C (932 °F; 773 K)[2] |

| CAS Number | 537-01-9[2][3] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Cerium (Ce), Carbon (C), and Oxygen (O).

-

Cerium (Ce): The atomic weight of cerium is approximately 140.116 g/mol .[4][5][6]

-

Carbon (C): Carbon has an atomic weight of approximately 12.011 g/mol .[7][8][9]

-

Oxygen (O): The atomic weight of oxygen is approximately 15.999 g/mol .[10][11][12][13]

The molecular weight is determined as follows: (2 x 140.116) + (3 x 12.011) + (9 x 15.999) = 280.232 + 36.033 + 143.991 = 460.256 g/mol . This is consistent with the widely accepted value of 460.26 g/mol .[1][2][3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound. Below are generalized methodologies for its preparation and characterization.

Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale synthesis method.

-

Objective: To synthesize this compound from a soluble cerium(III) salt and a carbonate source.

-

Materials:

-

Cerium(III) chloride (CeCl₃) or Cerium(III) nitrate (B79036) (Ce(NO₃)₃)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of the cerium(III) salt.

-

Separately, prepare an aqueous solution of the carbonate source.

-

Slowly add the carbonate solution to the cerium(III) salt solution while stirring continuously. A white precipitate of this compound will form.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol to aid in drying.

-

Dry the resulting solid in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the hydrated form.

-

For the anhydrous form, further heating at higher temperatures (e.g., >200 °C) under an inert atmosphere is required to remove water of hydration. The exact temperature and duration should be determined by thermogravimetric analysis (TGA).

-

Workflow for Synthesis and Characterization

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways in the context of drug development, cerium oxide nanoparticles derived from it have been studied for their antioxidant properties. These nanoparticles can mimic the activity of superoxide (B77818) dismutase (SOD) and catalase, thereby protecting cells from oxidative stress.

Hypothetical Cellular Interaction Pathway

The following diagram illustrates a potential mechanism by which cerium-based nanoparticles could mitigate oxidative stress.

References

- 1. 碳酸铈(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, GR 99.9% 537-01-9 India [ottokemi.com]

- 4. Cerium Facts - Ce or Atomic Number 58 [thoughtco.com]

- 5. Atomic Weights and Isotopic Compositions for Cerium [physics.nist.gov]

- 6. Cerium [worldspaceflight.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Appearance and Properties of Pure Cerium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of pure cerium(III) carbonate (Ce₂(CO₃)₃), with a focus on its appearance, color, and methods of synthesis. This document is intended to serve as a valuable resource for professionals in research and development who require detailed information on this inorganic compound.

Physical and Chemical Properties

Pure this compound is a salt formed from cerium(III) cations and carbonate anions.[1] It is most commonly available as a hydrate (B1144303) (Ce₂(CO₃)₃·xH₂O) because the anhydrous form is highly hygroscopic, readily absorbing moisture from the air.[1] The hydrated form is more stable and easier to handle under standard laboratory conditions.

Appearance and Color

The appearance of pure this compound is consistently described as a white to off-white powder or crystalline solid.[2][3] Some sources also describe it as a pale yellow or slightly beige powder.[4] The color can vary slightly depending on the purity of the compound.[5] The presence of cerium(IV) or other impurities may impart a yellowish tint.[5]

The compound typically exists as a fine, odorless powder.[2] Under magnification, it can be observed as crystalline particles, with the morphology being influenced by the synthesis method.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Chemical Formula | Ce₂(CO₃)₃ (anhydrous), Ce₂(CO₃)₃·xH₂O (hydrated) | [1][3] |

| Molecular Weight | 460.26 g/mol (anhydrous) | [1][2] |

| Appearance | White, off-white, or pale yellow crystalline powder | [2][3][4] |

| Odor | Odorless | |

| Solubility in Water | Insoluble / Negligible | [1][2] |

| Solubility in other solvents | Soluble in dilute mineral acids | [3] |

| Melting Point | 500 °C (decomposes) | [1][2] |

| Purity (Typical) | 99.9% (REO - Rare Earth Oxide basis) | [2] |

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through precipitation from an aqueous solution. The choice of precipitating agent and reaction conditions can influence the physical properties, including particle size and crystallinity, of the final product.

Precipitation using Urea (B33335) (Homogeneous Precipitation)

This method relies on the slow hydrolysis of urea at elevated temperatures to gradually increase the pH and provide carbonate ions, leading to a more uniform precipitation.

Protocol:

-

Dissolve 30 g of cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Acidify the solution with 10 mL of concentrated nitric acid and dilute the total volume to 4 L with distilled water.

-

Add 150 g of urea in several portions to the solution.

-

Heat the mixture to 90 ± 2 °C while stirring.

-

Continue heating and stirring until the pH of the solution reaches 7 and a white precipitate is observed.

-

Maintain the reaction conditions for an additional 2 hours.

-

Allow the mixture to cool and settle overnight.

-

Separate the precipitate by decantation and filtration.

-

Dry the collected white precipitate at 105 °C.[6]

Precipitation using Ammonium (B1175870) Bicarbonate

This is a direct precipitation method that results in the rapid formation of this compound.

Protocol:

-